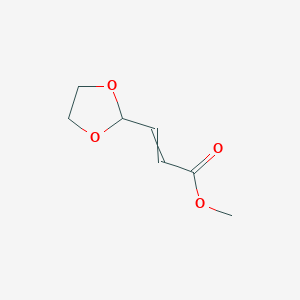![molecular formula C21H57CrSi6 B14630862 Chromium(3+) tris[bis(trimethylsilyl)methanide] CAS No. 53668-83-0](/img/structure/B14630862.png)
Chromium(3+) tris[bis(trimethylsilyl)methanide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+) tris[bis(trimethylsilyl)methanide] is a coordination complex consisting of a chromium ion coordinated to three bis(trimethylsilyl)methanide ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of chromium(III) chloride with lithium bis(trimethylsilyl)methanide in an ether solvent. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{LiCH(SiMe}_3)_2 \rightarrow \text{Cr[CH(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods
While the industrial production of Chromium(3+) tris[bis(trimethylsilyl)methanide] is not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Chromium(3+) tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The bis(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(IV) or chromium(VI) complexes, while substitution reactions can produce a variety of chromium-ligand complexes .
科学的研究の応用
Chromium(3+) tris[bis(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug design and development.
作用機序
The mechanism of action of Chromium(3+) tris[bis(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bis(trimethylsilyl)methanide ligands provide steric protection to the chromium center, allowing it to participate in selective reactions. The compound can interact with molecular targets through coordination bonds, influencing various chemical pathways .
類似化合物との比較
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be compared with other metal tris[bis(trimethylsilyl)methanide] complexes, such as those of titanium, vanadium, zirconium, and hafnium. These compounds share similar structural features but differ in their reactivity and applications. For example:
Titanium(3+) tris[bis(trimethylsilyl)methanide]: Known for its use in polymerization reactions.
Vanadium(3+) tris[bis(trimethylsilyl)methanide]: Used in oxidation reactions.
Zirconium(4+) tris[bis(trimethylsilyl)methanide]: Employed in the synthesis of high-performance materials.
Hafnium(4+) tris[bis(trimethylsilyl)methanide]: Utilized in the development of advanced ceramics.
Chromium(3+) tris[bis(trimethylsilyl)methanide] stands out due to its unique combination of stability and reactivity, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
53668-83-0 |
|---|---|
分子式 |
C21H57CrSi6 |
分子量 |
530.2 g/mol |
IUPAC名 |
chromium(3+);trimethyl(trimethylsilylmethyl)silane |
InChI |
InChI=1S/3C7H19Si2.Cr/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChIキー |
KEZKZXIIXNAFGK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
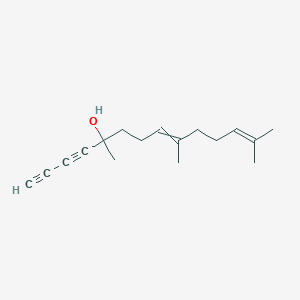
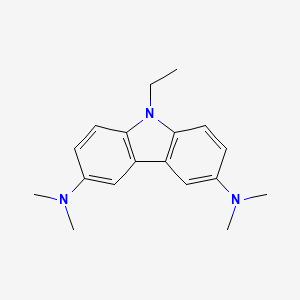
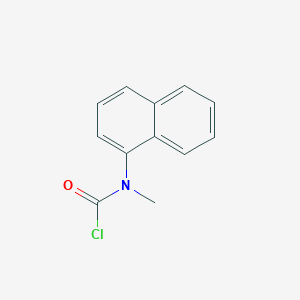
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
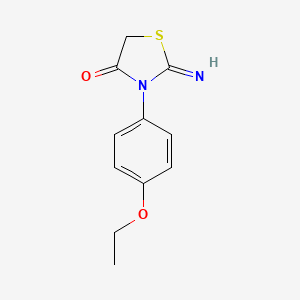
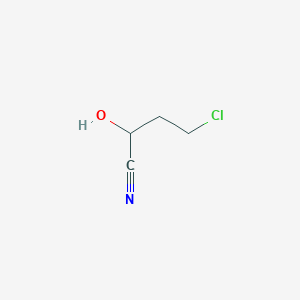

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
